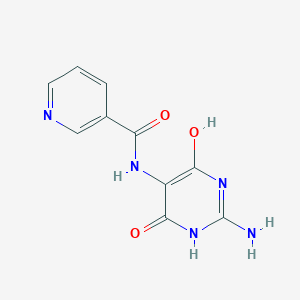![molecular formula C27H33NO B12638105 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol CAS No. 919361-81-2](/img/structure/B12638105.png)
2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenol group substituted with diethylamino and phenylethyl groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with diethylamino and phenylethyl groups under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.
化学反応の分析
Types of Reactions: 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the diethylamino and phenylethyl groups can modulate its activity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Phenol: A simpler compound with a hydroxyl group attached to an aromatic ring.
2,4-Bis(1-methyl-1-phenylethyl)phenol: A structurally similar compound with different substituents.
4,6-Bis(1-phenylethyl)phenol: Another related compound with variations in the substitution pattern.
Uniqueness: 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
919361-81-2 |
|---|---|
分子式 |
C27H33NO |
分子量 |
387.6 g/mol |
IUPAC名 |
2-(diethylaminomethyl)-4,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C27H33NO/c1-5-28(6-2)19-25-17-24(20(3)22-13-9-7-10-14-22)18-26(27(25)29)21(4)23-15-11-8-12-16-23/h7-18,20-21,29H,5-6,19H2,1-4H3 |
InChIキー |
ZMOOMTGVBKTAQC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C(=CC(=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


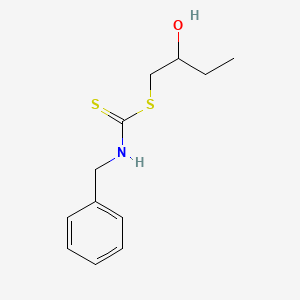
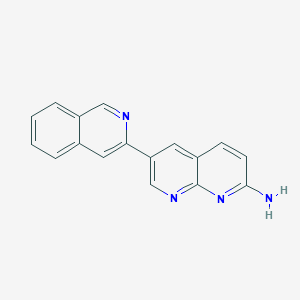

![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)
![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)


![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
![N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12638077.png)
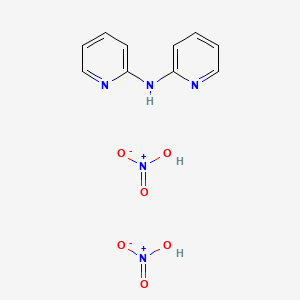
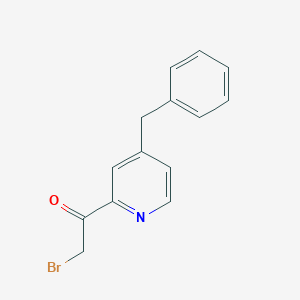
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
